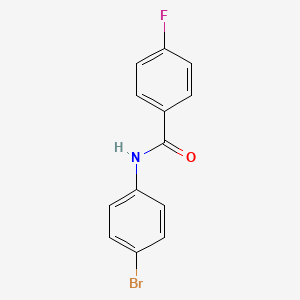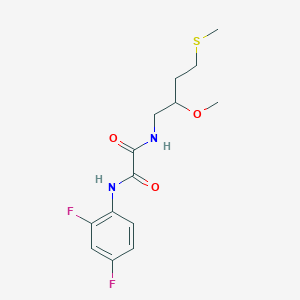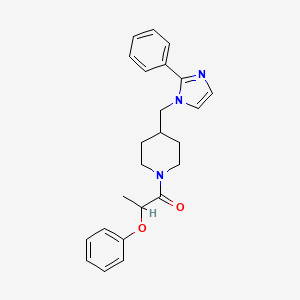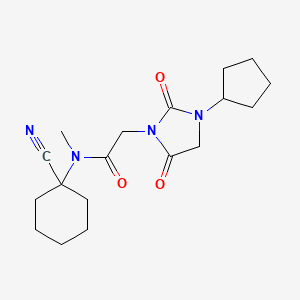
N-(4-bromophenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromophenyl)-4-fluorobenzamide” is a chemical compound with the molecular formula C13H9BrFNO . It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group attached to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another study reported the synthesis of benzamides through direct condensation of carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR and IR . A study on vibrational spectroscopy, molecular property, UV-VIS, HOMO and LUMO analysis of a similar compound has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the molecular weight of a similar compound, Benzamide, N-(4-fluorophenyl)-2-bromo-, is reported to be 294.119 .Applications De Recherche Scientifique
Vibrational Spectroscopic Analysis and Docking Studies
N-(4-bromophenyl)-4-fluorobenzamide has been studied through vibrational spectroscopic analysis. The research recorded and analyzed its FTIR and FT-Raman spectra, with geometry optimization and fundamental vibrational frequencies calculation. The compound shows potential use in electro-optical applications due to its hyperpolarizability values. Moreover, docking studies indicate that this compound could effectively act as an antibacterial drug (Dwivedi & Kumar, 2019).
Cytotoxic Activity Against Cancer Cells
A study on N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide compounds, closely related to this compound, explored their activities against MCF-7 breast cancer cells. These compounds exhibited significant cytotoxic activities, suggesting potential as new anticancer drugs (Kesuma et al., 2018).
Crystal Structures of Fluorobenzamides
The crystal structures of various N-(arylsulfonyl)-4-fluorobenzamides have been described. Understanding these structures can be essential for developing new compounds with specific physical and chemical properties (Suchetan et al., 2016).
Antimicrobial Properties
Research on 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide, which shares structural similarities with this compound, demonstrated antimicrobial screening against various bacterial strains and fungi, highlighting its potential in antimicrobial applications (Desai et al., 2013).
Orientations Futures
The future directions for the research on “N-(4-bromophenyl)-4-fluorobenzamide” could involve further studies on its synthesis, characterization, and potential applications in various fields. The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a promising area of research .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKJOEDGVGFSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2646775.png)

![benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2646778.png)


![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2646783.png)


![2-(4-acetylpiperazin-1-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2646789.png)
![N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2646790.png)


